molecular formula C10H12ClNO2 B14022365 (1R,3S)-3-aminoindane-1-carboxylic acid;hydrochloride

(1R,3S)-3-aminoindane-1-carboxylic acid;hydrochloride

Cat. No.: B14022365
M. Wt: 213.66 g/mol
InChI Key: NJWVCGBGVWEMGY-RJUBDTSPSA-N
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Description

(1R,3S)-3-aminoindane-1-carboxylic acid;hydrochloride: is a chiral compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes an indane ring system substituted with an amino group and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S)-3-aminoindane-1-carboxylic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with indane, a bicyclic hydrocarbon.

    Functionalization: The indane undergoes functionalization to introduce the amino and carboxylic acid groups. This can be achieved through a series of reactions, including nitration, reduction, and carboxylation.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the desired (1R,3S) enantiomer.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated chiral resolution may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation Products: Nitrosoindane, nitroindane.

    Reduction Products: Indane-1-alcohol, indane-1-aldehyde.

    Substitution Products: N-alkylindane, N-acylindane.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in asymmetric catalysis.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.

    Protein Interaction: Studied for its interaction with various proteins and receptors.

Medicine:

    Drug Development: Investigated for its potential as a therapeutic agent in treating neurological disorders.

    Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

    Material Science: Used in the development of novel materials with specific properties.

    Chemical Manufacturing: Employed as a building block in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,3S)-3-aminoindane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The indane ring system provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (1R,3S)-3-aminoindane-1-carboxylic acid
  • (1R,3S)-3-aminoindane-1-carboxylic acid;methyl ester
  • (1R,3S)-3-aminoindane-1-carboxylic acid;ethyl ester

Comparison:

  • Structural Differences: The primary difference lies in the substituents attached to the carboxylic acid group (e.g., hydrochloride, methyl ester, ethyl ester).
  • Solubility: The hydrochloride salt form is more soluble in water compared to the free acid or ester forms.
  • Biological Activity: The hydrochloride form may exhibit different pharmacokinetic properties, influencing its biological activity and therapeutic potential.

Conclusion

(1R,3S)-3-aminoindane-1-carboxylic acid;hydrochloride is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it suitable for applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and pave the way for new discoveries.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

(1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H11NO2.ClH/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9;/h1-4,8-9H,5,11H2,(H,12,13);1H/t8-,9+;/m1./s1

InChI Key

NJWVCGBGVWEMGY-RJUBDTSPSA-N

Isomeric SMILES

C1[C@H](C2=CC=CC=C2[C@H]1N)C(=O)O.Cl

Canonical SMILES

C1C(C2=CC=CC=C2C1N)C(=O)O.Cl

Origin of Product

United States

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